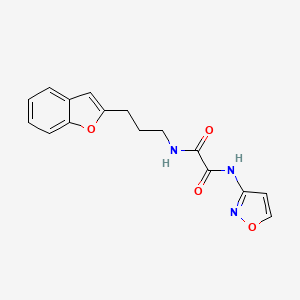

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Synthesis of Benzofurans: Wenbo Huang et al. (2019) described the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, highlighting the use of benzofuran motifs in the development of pharmaceuticals like benzbromarone and amiodarone (Huang et al., 2019).

Cytotoxic Studies

- Cytotoxic Activity of Isoxazole Derivatives: Chetan M. Bhalgat et al. (2011) synthesized and evaluated the in vitro cytotoxic activity of 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivatives, indicating the potential of these compounds for developing cancer therapeutics (Bhalgat et al., 2011).

Neuropharmacological Applications

- Orexin Receptor Antagonists: Research on compounds with benzofuran motifs has explored their role in modulating feeding, arousal, stress, and drug abuse, with implications for treating binge eating and other eating disorders (Piccoli et al., 2012).

Fluorescent Molecular Thermometers

- Temperature-Induced Phase Transitions: S. Uchiyama et al. (2003) developed sensitive fluorescent molecular thermometers using polymers labeled with benzofurazans, exploiting the fluorescence properties affected by solvent polarity and temperature-induced phase transitions (Uchiyama et al., 2003).

Rearrangement and Chemical Transformations

- Rearrangement of Substituted Isothiuronium Bromides: J. Váňa et al. (2012) investigated the rearrangement of S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, yielding insights into novel chemical transformations (Váňa et al., 2012).

Sigma-1 Receptor Ligands

- Sigma-1 Receptor Ligands for Neurodegenerative Diseases: A study by I. Moussa et al. (2010) on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines identified highly potent and selective ligands for the sigma-1 receptor, indicating their potential use in neurodegenerative disease research (Moussa et al., 2010).

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c20-15(16(21)18-14-7-9-22-19-14)17-8-3-5-12-10-11-4-1-2-6-13(11)23-12/h1-2,4,6-7,9-10H,3,5,8H2,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMZTNLLBLUPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(benzofuran-2-yl)propyl)-N2-(isoxazol-3-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2820331.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2820334.png)

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

![1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2820353.png)